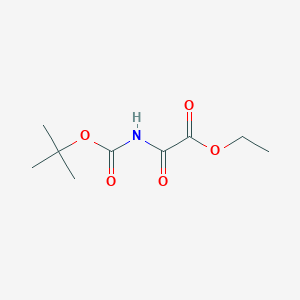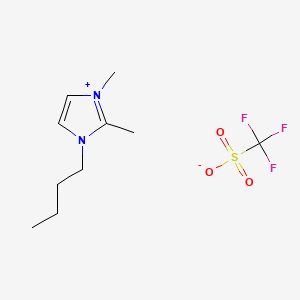
6-Formylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formylpicolinonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known by other names such as 6-formylpyridine-2-carbonitrile and MFCD01108768 .
Synthesis Analysis
A synthetic approach to Schiff bases based on 3-(4-methoxyphenyl)-6-formylpicolinonitrile as surrogates of 2,2′-bipyridine ligands has been proposed . The synthesis was carried out using the “1,2,4-triazine” methodology . A more efficient method for the preparation of 5-aryl-6-cyanopyridine-2-carbaldehydes was developed compared to the previously described one, which involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting compounds .Molecular Structure Analysis
The molecular structure of 6-Formylpicolinonitrile can be represented by the InChI code: 1S/C7H4N2O/c8-4-6-2-1-3-7 (5-10)9-6/h1-3,5H . The Canonical SMILES representation is: C1=CC (=NC (=C1)C#N)C=O .Physical And Chemical Properties Analysis
6-Formylpicolinonitrile has a molecular weight of 132.12 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 132.032362755 g/mol . The topological polar surface area is 53.8 Ų . It has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition : 6-Formylpicolinonitrile derivatives have shown potential in inhibiting tubulin polymerization, a critical process in cell division. This property is particularly important in the context of cytostatics, drugs used in cancer treatment. One derivative demonstrated significant cytostatic activity in human breast cancer cells by disrupting microtubule assembly, similar to the action of colchicine (Gastpar et al., 1998).
Antioxidant Activity Analysis : Research on antioxidant activity has employed 6-Formylpicolinonitrile derivatives. These compounds are used in various analytical tests, like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC), to determine the antioxidant activity in samples (Munteanu & Apetrei, 2021).
Insulin-Enhancing Compounds : In a study of V(IV)O2+ compounds formed with picolinate and quinolinate derivatives, 6-Formylpicolinonitrile and its derivatives have been identified as potent insulin-enhancing agents. These compounds bind to the colchicine site on tubulin and have potential applications in diabetes treatment (Lodyga-Chruscinska, Micera, & Garribba, 2011).
Chemical Synthesis Applications : Several studies focus on the synthetic applications of 6-Formylpicolinonitrile in producing various chemical compounds. These include the synthesis of 1-Formyl-1,2-Dihydroquinoline derivatives and the exploration of new synthetic pathways using 6-Formylpicolinonitrile derivatives as intermediates (Kobayashi et al., 1995).
DNA Interaction Studies : Research on the interaction of 6-Formylpicolinonitrile derivatives with DNA is significant. The synthesis and characterization of novel zinc(II) and copper(II) phthalocyanines substituted with 6-Formylpicolinonitrile derivatives have been studied for their DNA interaction properties, offering potential insights into their use in photodynamic therapy and anticancer drug development (Demirbaş et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-formylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBMWPJUPMZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372718 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpicolinonitrile | |
CAS RN |
85148-95-4 |
Source


|
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)











